molecular formula C11H12N2O B8764950 N-((1H-indol-3-yl)methyl)acetamide CAS No. 81794-61-8

N-((1H-indol-3-yl)methyl)acetamide

Cat. No.: B8764950
CAS No.: 81794-61-8
M. Wt: 188.23 g/mol
InChI Key: QTSCKHIROATUGX-UHFFFAOYSA-N
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Description

N-((1H-Indol-3-yl)methyl)acetamide is an indole-derived acetamide compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.1992 g/mol . Its IUPAC Standard InChIKey is RROJHIZQOZNMSH-UHFFFAOYSA-N, and it is registered under CAS number 51030-59-2 . The compound features an indole core substituted at the 3-position with a methylacetamide group, making it a structurally versatile intermediate for synthesizing nitrogen-containing heterocycles and bioactive molecules. Its melting point is reported as 162–163°C, and it has been characterized via UV/Vis spectroscopy .

Properties

CAS No.

81794-61-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)acetamide

InChI

InChI=1S/C11H12N2O/c1-8(14)12-6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3,(H,12,14)

InChI Key

QTSCKHIROATUGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Acetamide Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Reference
N-((1H-Indol-3-yl)methyl)acetamide Methylacetamide at C3 174.20 Simple structure; foundational for bioactive derivatives
2-(1H-Indol-3-yl)-N-phenylacetamide Phenyl group at acetamide nitrogen 264.33 Enhanced lipophilicity; potential α-amylase inhibition activity
N-(4-(Octyloxy)phenyl)acetamide (12) Octyloxy-phenyl group at acetamide 392.52 Long alkyl chain improves membrane permeability; antioxidant potential
(S)-(−)-N-(1-Phenylethyl)acetamide Chiral phenylethyl group at nitrogen 278.34 Orthorhombic crystal system (P2₁2₁2₁); hydrogen-bonded molecular packing
N-(2-(5-Hydroxyindol-3-yl)ethyl)acetamide Hydroxyindole-ethyl substitution 190.20 Increased polarity; evaluated for cytotoxicity (moderate activity)
KCH-1521 (N-Acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy group 422.45 Synthetic talin modulator; impacts endothelial cell mechanisms

Key Observations :

  • Lipophilicity and Bioactivity : Substituents like phenyl (Compound 1, ) or octyloxy (Compound 12, ) enhance lipophilicity, improving interaction with hydrophobic enzyme pockets (e.g., α-amylase).
  • Chirality and Crystallinity: The (S)-(−)-N-(1-phenylethyl) analog exhibits chiral non-racemic synthesis and stable orthorhombic packing, critical for enantioselective applications .
  • Polar Functional Groups : Hydroxy groups (e.g., in N-(2-hydroxyindol-3-yl)acetamide, ) increase solubility but may reduce membrane permeability compared to alkylated analogs.

Key Observations :

  • Chromatography Efficiency : Silica gel columns with gradients like petroleum ether/EtOAc (4:1–7:1) achieve high yields (up to 91%) for bulky substituents .
  • HPLC Purity: Derivatives like 6d (N-((1H-indol-3-yl)methyl)-8-hydroxyquinoline-2-carboxamide) show >97% purity, critical for pharmacological studies .

Key Observations :

  • Enzyme Inhibition : Phenyl-substituted analogs show promise in diabetes management via α-amylase inhibition .
  • Targeted Therapeutics : KCH-1521 demonstrates the role of N-acylurea groups in modulating cell adhesion proteins .

Preparation Methods

Imine Formation and Reduction

The most widely reported method involves reductive amination of indole-3-carbaldehyde. As detailed in, indole-3-carbaldehyde undergoes iminization with primary amines (e.g., methylamine) in the presence of acetic acid, forming a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the secondary amine, N-((1H-indol-3-yl)methyl)amine. Acetylation of this intermediate using acetic anhydride or acetyl chloride produces the target acetamide.

Reaction Conditions :

  • Imine Formation : Indole-3-carbaldehyde (1 eq), methylamine (1.2 eq), acetic acid (catalytic), reflux in ethanol (3 h, 78°C).

  • Reduction : NaBH₄ (2 eq), methanol, 0°C to room temperature (2 h).

  • Acetylation : Acetic anhydride (1.5 eq), triethylamine (2 eq), dichloromethane (DCM), stirring (3 h, 25°C).

Yield : 65–72% over three steps.

One-Pot Synthesis

Recent advancements describe a one-pot protocol combining imine formation, reduction, and acetylation. For instance, employs nitriles as acylating agents in the presence of phenylboron dichloride (PhBCl₂), generating an iminium intermediate that is reduced in situ with NaBH₃CN. Subsequent treatment with trifluoroacetic anhydride (TFAA) directly yields N-((1H-indol-3-yl)methyl)acetamide derivatives.

Key Advantages :

  • Eliminates isolation of intermediates.

  • Reduces reaction time from 12 h to 4 h.

Direct Alkylation of Indole

Chloroacetamide Alkylation

A direct approach involves alkylating indole with chloroacetamide derivatives. As reported in, 2-chloro-N-(1H-indol-5-yl)acetamide is synthesized via nucleophilic substitution, though analogous reactions at the 3-position require careful optimization. For this compound, indole is treated with chloroacetyl chloride in the presence of a base (e.g., sodium hydride), followed by quenching with aqueous ammonia.

Reaction Conditions :

  • Indole (1 eq), chloroacetyl chloride (1.2 eq), NaH (1.5 eq), DMF, 0°C to 25°C (6 h).

  • Yield : 48–55%.

Microflow Reactor Synthesis

To circumvent dimerization issues associated with (1H-indol-3-yl)methyl electrophiles, developed a microflow reactor-based method. By rapidly generating the reactive intermediate (0.02 s at 25°C) and performing nucleophilic substitution with acetamide, the process achieves higher yields and minimizes side reactions.

Optimized Parameters :

  • Residence Time : 0.1 s.

  • Temperature : 25°C.

  • Yield : 89%.

Protective Group Strategies

N-Sulfonyl Protection

Protecting the indole nitrogen with a sulfonyl group (e.g., phenylsulfonyl) enhances stability during alkylation. As demonstrated in, N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide is synthesized via:

  • Sulfonylation of indole with phenylsulfonyl chloride.

  • Formylation at the 3-position using Vilsmeier-Haack reagent.

  • Reductive amination and acetylation.

Key Steps :

  • Sulfonylation : Indole (1 eq), PhSO₂Cl (1.1 eq), pyridine, DCM (12 h, 25°C).

  • Formylation : POCl₃/DMF, 0°C to 60°C (4 h).

  • Yield : 62% over three steps.

N-Methylation

Methylation of the indole nitrogen prior to functionalization, as in, simplifies purification. However, this method requires an additional deprotection step if the free NH indole is desired.

Comparative Analysis of Methods

Method Key Reagents Yield Time Complexity
Reductive AminationNaBH₄, Ac₂O65–72%8 hModerate
One-Pot SynthesisPhBCl₂, NaBH₃CN70%4 hLow
Microflow Reactor89%0.1 sHigh
Direct AlkylationClCH₂COCl, NaH48–55%6 hModerate

Challenges and Optimizations

Dimerization of Reactive Intermediates

The (1H-indol-3-yl)methyl electrophile is prone to dimerization, as noted in. Strategies to mitigate this include:

  • Low Temperatures : Conducting reactions at 0°C.

  • Microflow Reactors : Rapid mixing and short residence times suppress side reactions.

Regioselectivity in Alkylation

Functionalization at the 3-position competes with N-alkylation. Employing bulky bases (e.g., LDA) or protective groups (e.g., sulfonyl) directs reactivity to the 3-position .

Q & A

Basic: What are the common synthetic routes for preparing N-((1H-indol-3-yl)methyl)acetamide derivatives?

Answer:
The synthesis typically involves acylation of indole derivatives using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) . For example:

  • Stepwise acylation : Reacting indole with acetic anhydride under reflux yields the acetamide core. Substituents are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent-free methods : Catalytic phenylboronic acid can facilitate one-pot synthesis under thermal conditions (393 K), monitored by TLC for reaction completion .
  • Functionalization : Post-synthetic modifications, such as introducing chlorophenyl or nitro groups, are achieved via electrophilic aromatic substitution or amide coupling .

Basic: Which spectroscopic methods are most effective for characterizing these derivatives?

Answer:

  • ¹H/¹³C NMR : Critical for confirming substituent positions and indole ring integrity. For example, shifts at δ 7.0–7.5 ppm (indole protons) and δ 2.1 ppm (acetyl methyl) are diagnostic .
  • HRMS : Validates molecular weight and purity, with deviations <5 ppm confirming structural accuracy .
  • FTIR : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguous regiochemistry, as seen in studies comparing bond lengths (e.g., C(9)-N(1) = 1.376 Å experimentally vs. 1.38 Å computationally) .

Advanced: How can DFT methods predict electronic/thermodynamic properties?

Answer:

  • B3LYP/6-311++G(d,p) : Computes HOMO-LUMO energies to assess reactivity. For example, a HOMO-LUMO gap of ~4 eV indicates stability against electrophilic attack .
  • Thermodynamic parameters : Calculates entropy (S), heat capacity (Cp), and enthalpy (ΔH) as functions of temperature (100–1000 K). Cp increases linearly with temperature due to vibrational mode activation .
  • Global reactivity descriptors : Electron affinity (EA) and ionization potential (IP) derived from HOMO-LUMO data predict nucleophilic/electrophilic sites .

Advanced: How to resolve experimental vs computational data contradictions?

Answer:

  • Geometry optimization : Compare DFT-optimized structures (bond lengths/angles) with XRD data. Discrepancies >0.02 Å or >2° suggest method recalibration (e.g., switching to M06-2X functional) .
  • Thermodynamic consistency : Validate calculated ΔH and S against calorimetry. Deviations may arise from neglecting anharmonic vibrations in DFT .
  • Statistical fitting : Use linear regression to align computational ΔH vs. T trends with experimental curves (R² >0.98 required) .

Basic: Key considerations for assessing biological activity?

Answer:

  • Target selection : Prioritize receptors with indole affinity (e.g., α1-adrenoceptors or Bcl-2/Mcl-1 in cancer). Use docking studies to predict binding .
  • Dose-response assays : Test derivatives at 1–100 μM concentrations in vitro (e.g., MTT assay for cytotoxicity) .
  • Control compounds : Include known inhibitors (e.g., naftopidil for adrenoceptors) to benchmark activity .

Advanced: How do substituents affect physicochemical/pharmacological properties?

Answer:

  • Electron-withdrawing groups (NO₂, Cl) : Increase metabolic stability but reduce solubility. LogP increases by ~0.5 per Cl substituent .
  • Methoxy groups : Enhance bioavailability via improved membrane permeability (e.g., 6-methoxy derivatives show 64.6-fold α1D adrenoceptor selectivity) .
  • Bulkier substituents (naphthyl) : May hinder binding to flat receptor pockets, reducing efficacy .

Basic: Analytical techniques for purity/structure confirmation?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to achieve >95% purity .
  • Elemental analysis : Carbon/nitrogen ratios must match theoretical values within ±0.4% .
  • Melting point : Sharp ranges (e.g., 190–191°C) indicate crystalline purity .

Advanced: Role of HOMO-LUMO in reactivity?

Answer:

  • Reactivity prediction : Low HOMO-LUMO gaps (~3–4 eV) correlate with higher electrophilicity, favoring reactions at the indole C3 position .
  • Charge transfer : Electron-rich indole rings (HOMO localized on N1) participate in charge-transfer complexes, relevant in photodynamic therapy .

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